N-allyl-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
CAS No.: 896367-93-4
Cat. No.: VC6612940
Molecular Formula: C8H10N6
Molecular Weight: 190.21
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896367-93-4 |
|---|---|
| Molecular Formula | C8H10N6 |
| Molecular Weight | 190.21 |
| IUPAC Name | 3-methyl-N-prop-2-enyltriazolo[4,5-d]pyrimidin-7-amine |
| Standard InChI | InChI=1S/C8H10N6/c1-3-4-9-7-6-8(11-5-10-7)14(2)13-12-6/h3,5H,1,4H2,2H3,(H,9,10,11) |
| Standard InChI Key | JLYYQKXVIMYHJC-UHFFFAOYSA-N |
| SMILES | CN1C2=NC=NC(=C2N=N1)NCC=C |
Introduction
Synthetic Approaches
While specific synthesis methods for N-allyl-3-methyl-3H- triazolo[4,5-d]pyrimidin-7-amine are not detailed in the available literature, related compounds often involve:
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Cycloaddition Reactions: The formation of the triazole ring can be achieved through azide-alkyne cycloaddition (CuAAC) reactions, which are widely used in organic synthesis .
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Allylation Reactions: Introduction of the allyl group can be done through nucleophilic substitution or allylation reactions, depending on the precursor molecule.
Biological Activities
Heterocyclic compounds, especially those with fused rings like triazolopyrimidines, exhibit a range of biological activities:
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Pharmacological Applications: Triazolopyrimidines have been studied for their potential as adenosine receptor antagonists and other pharmacological applications .
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Antimicrobial Activities: Some heterocyclic compounds, including those with thiadiazine moieties, show antimicrobial properties .
Data Tables and Research Findings
Given the lack of specific data on N-allyl-3-methyl-3H- triazolo[4,5-d]pyrimidin-7-amine, the following table summarizes general trends in the synthesis and biological activities of related compounds:
| Compound Type | Synthesis Method | Biological Activity |
|---|---|---|
| Triazolopyrimidines | Cycloaddition, Allylation | Adenosine receptor antagonists, potential antimicrobial |
| Thiadiazines | Condensation reactions | Antimicrobial, anti-inflammatory |
| Triazoles | CuAAC, Allylation | Various biological activities depending on substitution |
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